molecular formula C10H3Cl2F3N2O2 B1604429 6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid CAS No. 951884-93-8

6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid

Cat. No.: B1604429
CAS No.: 951884-93-8
M. Wt: 311.04 g/mol
InChI Key: LPBAQAAQTHCFIO-UHFFFAOYSA-N
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Description

6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid is a chemical compound with the molecular formula C10H3Cl2F3N2O2 and a molecular weight of 311.05 g/mol It is characterized by the presence of dichloro and trifluoromethyl groups attached to a quinoxaline ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid typically involves the reaction of appropriate quinoxaline derivatives with chlorinating and fluorinating agents under controlled conditions. One common method includes the use of dichlorination and trifluoromethylation reactions on a quinoxaline precursor .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxaline derivatives, while oxidation and reduction reactions modify the carboxylic acid group .

Mechanism of Action

The mechanism of action of 6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The electron-withdrawing groups on the quinoxaline ring enhance its reactivity, allowing it to interact with various biomolecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid is unique due to the presence of both dichloro and trifluoromethyl groups, which significantly enhance its electron-withdrawing capability and reactivity. This makes it a valuable compound for various chemical and biological applications .

Properties

IUPAC Name

6,7-dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl2F3N2O2/c11-3-1-5-6(2-4(3)12)17-8(10(13,14)15)7(16-5)9(18)19/h1-2H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBAQAAQTHCFIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl2F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650511
Record name 6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-93-8
Record name 6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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